4-methyl-N-(naphthalen-2-yl)benzamide
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Overview
Description
4-methyl-N-(naphthalen-2-yl)benzamide is an organic compound with the molecular formula C18H15NO. It is a benzamide derivative where the benzamide core is substituted with a methyl group at the 4-position and a naphthyl group at the 2-position.
Mechanism of Action
Target of Action
Benzamide analogues have been reported to act as allosteric activators of human glucokinase (gk) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .
Mode of Action
It can be inferred from the benzamide analogues that these compounds may interact with the allosteric site of gk, leading to an increase in the catalytic action of gk .
Biochemical Pathways
The activation of gk can lead to an increase in the conversion of glucose to glucose-6-phosphate . This process is a crucial step in glycolysis and glycogenesis, suggesting that the compound may influence these metabolic pathways.
Result of Action
Based on the potential activation of gk, it can be inferred that the compound may influence glucose metabolism, potentially leading to hypoglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide typically involves the acylation of 4-methylbenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-methyl-N-(naphthalen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar in structure but contains a cyano group instead of a methyl group.
N-(Naphthalen-2-yl)benzamide: Lacks the methyl substitution at the 4-position.
4-methyl-N-(naphthalen-1-yl)benzamide: Similar but with the naphthyl group at the 1-position instead of the 2-position
Uniqueness
4-methyl-N-(naphthalen-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the naphthyl group at the 2-position can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-N-naphthalen-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTISAXDTGNCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355270 |
Source
|
Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84647-12-1 |
Source
|
Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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